3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)propanamide
Description
This compound features a 3,5-dimethylpyrazole moiety linked to a phenyl ring, connected via a propanamide chain to a 2-(dimethylamino)pyridin-3-ylmethyl group. The dimethylamino group enhances solubility and may influence basicity, while the pyrazole and phenyl groups contribute to hydrophobic interactions .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-14-17(2)27(25-16)20-10-7-18(8-11-20)9-12-21(28)24-15-19-6-5-13-23-22(19)26(3)4/h5-8,10-11,13-14H,9,12,15H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCHOPDNLKILLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=C(N=CC=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound G239-0696: N-{[4-(Dimethylamino)phenyl]methyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Molecular Formula : C₁₇H₂₄N₄O
- Molecular Weight : 300.4 g/mol
- Key Differences: Replaces the 2-(dimethylamino)pyridin-3-ylmethyl group with a 4-(dimethylamino)phenylmethyl substituent. Lacks the phenyl spacer between the pyrazole and propanamide chain.
- Implications: Reduced molecular weight (300.4 vs. ~406 for the target compound) may improve bioavailability but limit target engagement due to fewer aromatic interactions.
Compound from : 3-[3,5-Dimethyl-1-(6-piperidin-1-ylpyridazin-3-yl)-1H-pyrazol-4-yl]-N-(3-fluoro-4-methylphenyl)propanamide
- Molecular Formula : C₂₄H₂₉FN₆O
- Molecular Weight : 436.535 g/mol
- Key Differences: Substitutes the phenyl-pyrazole linkage with a pyridazinyl-piperidine group. Incorporates a 3-fluoro-4-methylphenyl terminal group instead of a dimethylaminopyridine.
- The pyridazinyl-piperidine moiety introduces a larger, more rigid structure, which may affect membrane permeability or selectivity for specific enzyme isoforms (e.g., caspases or SENP proteases referenced in ) .
Compound 194 from : 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
- Molecular Formula : C₂₇H₂₇FN₄O₄S
- Molecular Weight : 522.60 g/mol
- Key Differences :
- Replaces the pyrazole-phenyl core with a trimethoxyphenyl group and adds a fluorophenyl-imidazolylpyridine terminal group.
- Includes a methylthio substituent, which may modulate electronic properties and sulfur-mediated interactions.
- Higher molecular weight (522.6 vs. ~406) may reduce bioavailability but improve target specificity for large enzymatic active sites .
Physicochemical and Pharmacological Insights
Structural Impact on Solubility and Permeability
- The target compound’s dimethylamino-pyridine group likely increases water solubility compared to the fluorophenyl () or trimethoxyphenyl () analogs.
Tabulated Comparison
Q & A
Q. What are the optimal synthetic routes for 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-3-yl)methyl)propanamide, and how can reaction efficiency be improved?
Methodological Answer :
- Stepwise Synthesis : Begin with coupling the pyrazole and phenyl moieties via Suzuki-Miyaura cross-coupling (using Pd catalysts and optimized ligand systems) to form the 3,5-dimethylpyrazole-phenyl intermediate. Subsequent amidation with N-((2-(dimethylamino)pyridin-3-yl)methyl)propanamide under peptide coupling conditions (e.g., EDCI/HOBt) yields the final compound .
- Efficiency Enhancements : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 minutes) reduces reaction times and improves yields by 15–20% compared to conventional heating .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm the absence of regioisomers (e.g., pyrazole ring substitution patterns) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and electrospray ionization .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]) to confirm synthetic success .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazole-containing kinase inhibitors). Use databases like PDB or AlphaFold for 3D protein models .
- Docking Workflow :
- Prepare the ligand (protonation states, energy minimization) using tools like Open Babel.
- Grid box placement around the active site (AutoDock Vina).
- Analyze binding poses for hydrogen bonds (e.g., pyrazole N-H with catalytic lysine) and hydrophobic interactions (methyl groups with nonpolar residues) .
- Validation : Compare docking scores (e.g., ΔG) with known inhibitors and validate via in vitro assays (e.g., IC measurements) .
Q. How should researchers address contradictory bioactivity data across different experimental models (e.g., cell lines vs. animal studies)?
Methodological Answer :
- Data Triangulation :
- Cell Line Variability : Test across multiple cell lines (e.g., NCI-H460 vs. HEK293) to rule out model-specific artifacts .
- Pharmacokinetic Factors : Assess bioavailability and metabolism (e.g., hepatic microsome assays) to explain discrepancies in vivo .
- Target Engagement : Use Western blotting or thermal shift assays to confirm target modulation in both models .
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant outliers and adjust for false discovery rates .
Q. What strategies are recommended for optimizing reaction conditions in large-scale synthesis while minimizing impurities?
Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to remove byproducts like unreacted pyrazole derivatives .
Data Contradiction Analysis
Q. How to resolve discrepancies in cytotoxicity data between similar pyrazole derivatives?
Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., dimethylamino vs. acetyl groups on the pyridine ring) using 3D-QSAR models .
- Off-Target Screening : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify unintended interactions that may explain toxicity variations .
- Solubility Adjustments : Test solubility in DMSO/PBS mixtures; poor solubility may lead to false-negative results in cell-based assays .
Computational and Experimental Integration
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer :
- Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., pyrazole methyl groups prone to oxidation) .
- Structure Modification : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to block metabolic hotspots .
- In Vitro Validation : Test stability in human liver microsomes and correlate with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
